Product packaging for (1-Methoxy-2-methylundecyl)benzene(Cat. No.:CAS No. 920753-81-7)

(1-Methoxy-2-methylundecyl)benzene

Cat. No.: B14200491
CAS No.: 920753-81-7
M. Wt: 276.5 g/mol
InChI Key: VGOZRMKTBJRPOJ-UHFFFAOYSA-N
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Description

(1-Methoxy-2-methylundecyl)benzene represents a fascinating intersection of several important classes of organic molecules. It is at once a substituted alkoxyarene, a branched alkylbenzene, and a long-chain aromatic compound. While its constituent parts are well-studied in other molecular contexts, the specific combination of a methoxy (B1213986) group and a long, branched alkyl chain on a benzene (B151609) ring presents a unique structural motif that is not extensively documented in scientific literature. This uniqueness makes it a compelling subject for chemical exploration, with potential implications for materials science, surfactant chemistry, and synthetic methodology.

The name this compound describes a benzene ring substituted with a dodecyl chain that is itself modified. The undecyl group, a twelve-carbon alkyl chain, is attached to the benzene ring. The prefix "methoxy" indicates the presence of a -OCH₃ group, and "methyl" signifies a -CH₃ group. The numbering "1-" and "2-" within the parentheses indicates the positions of the methoxy and methyl groups on the undecyl chain, respectively, with the "1" position being the carbon atom directly bonded to the benzene ring.

According to IUPAC nomenclature guidelines for complex substituted benzenes, when a long alkyl chain is attached to a benzene ring, the benzene ring can be named as a substituent on the alkane chain. weebly.comstackexchange.comualberta.cayoutube.comlibretexts.org Therefore, the systematic IUPAC name for this compound is 1-methoxy-1-phenyl-2-methylundecane . For clarity and consistency with the provided subject, this article will use the name this compound.

Below is a table summarizing the key structural and predicted physicochemical properties of this compound.

PropertyValue
Systematic IUPAC Name 1-methoxy-1-phenyl-2-methylundecane
Common Name This compound
Molecular Formula C₁₉H₃₂O
Molecular Weight 276.46 g/mol
Structure A benzene ring attached to the C1 position of a 2-methylundecyl chain, with a methoxy group also attached to the C1 position.
Predicted Physical State Likely a liquid at room temperature, given the long, branched alkyl chain.
Predicted Solubility Likely soluble in nonpolar organic solvents and insoluble in water.

This data is predicted based on the properties of structurally similar long-chain alkylbenzenes and alkoxyarenes.

This compound belongs to two significant classes of organic compounds: substituted alkoxyarenes and branched alkylbenzenes (BABs).

Alkoxyarenes , or aryl ethers, are characterized by an oxygen atom connecting an aryl group and an alkyl or another aryl group. The methoxy group in the subject compound makes it an anisole (B1667542) derivative. hmdb.ca Alkoxyarenes are known for their diverse applications, including in fragrances, pharmaceuticals, and as intermediates in organic synthesis. nih.gov The presence of the ether linkage can influence the electronic properties of the aromatic ring and introduce specific reactivity patterns. Studies on other alkoxy-substituted arenes have shown that the alkoxy group can affect processes like fluorescence quantum yields in exciplexes. acs.orgacs.org

Branched Alkylbenzenes (BABs) are a major category of industrial chemicals, primarily used as precursors for the synthesis of surfactants (detergents). researchgate.nettaiyaho.com The branching in the alkyl chain affects the physical properties of the resulting surfactants, such as their foaming and cleaning capabilities. The production of BABs often involves the Friedel-Crafts alkylation of benzene with branched olefins. acs.orggoogle.com The long, branched undecyl chain of this compound places it firmly within this class, suggesting potential, though unexplored, surface-active properties if it were to be sulfonated.

The combination of both an alkoxy group and a long, branched alkyl chain on the same benzene ring is a feature that distinguishes this compound. This dual functionality could lead to a unique interplay of properties, potentially offering a blend of the characteristics of both alkoxyarenes and BABs.

The most significant knowledge gap concerning this compound is the near-complete absence of its mention in scientific and chemical literature. This lack of data presents a clear imperative for foundational research into its synthesis and characterization.

Strategic Research Imperatives:

Synthesis and Characterization: Developing a reliable and efficient synthetic route to this compound is the primary research goal. This would likely involve multi-step synthesis, potentially starting from a suitable long-chain alkyl halide or alcohol and employing reactions such as Grignard reactions and etherifications. researchgate.net Once synthesized, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity. nih.gov

Investigation of Physicochemical Properties: A detailed study of its physical properties, such as boiling point, viscosity, and solubility, would provide a baseline for understanding its behavior and potential applications.

Exploration of Potential Applications: Based on its structural similarity to existing industrial chemicals, several avenues for application-oriented research can be envisioned:

Surfactant Potential: Sulfonation of the benzene ring could yield a novel anionic surfactant. Research into the properties of this potential surfactant, such as its critical micelle concentration and detergency, would be of interest.

Solvent Properties: The long, nonpolar alkyl chain combined with the polar ether group and aromatic ring suggests it could have unique solvent properties.

Functional Fluid Additive: Long-chain alkylbenzenes are used as base stocks for synthetic lubricants. The introduction of an ether group could modify properties like thermal stability and lubricity.

Comparative Studies: A comparative study of this compound with its non-methoxylated analogue (2-methylundecyl)benzene and its linear isomer would provide valuable insights into the structure-property relationships and the specific influence of the methoxy group and the branched alkyl chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O B14200491 (1-Methoxy-2-methylundecyl)benzene CAS No. 920753-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920753-81-7

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

(1-methoxy-2-methylundecyl)benzene

InChI

InChI=1S/C19H32O/c1-4-5-6-7-8-9-11-14-17(2)19(20-3)18-15-12-10-13-16-18/h10,12-13,15-17,19H,4-9,11,14H2,1-3H3

InChI Key

VGOZRMKTBJRPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C(C1=CC=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies for 1 Methoxy 2 Methylundecyl Benzene

Retrosynthetic Analysis and Precursor Synthesis Strategies

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For (1-Methoxy-2-methylundecyl)benzene, the most logical disconnections are at the benzylic ether linkage and within the long, branched alkyl chain.

A primary retrosynthetic disconnection breaks the C-O bond of the ether, suggesting two main precursor fragments: an aromatic benzyl (B1604629) component and an aliphatic 2-methylundecanol component. This leads to two general synthetic pathways:

Pathway A : Reaction of a phenylmethan-1-ol derivative with a 2-methylundecyl halide or sulfonate.

Pathway B : Reaction of a 1-(halomethyl)benzene derivative with 2-methylundecan-1-ol.

Further disconnection of the 2-methylundecyl fragment itself is necessary to build the branched C11 chain from smaller, more accessible building blocks.

The synthesis relies on a modular approach where the aromatic and aliphatic portions of the molecule are constructed separately before being joined.

Aromatic Building Blocks: The aromatic precursor is typically a functionalized benzene (B151609) derivative. A common starting point is benzene itself, which can be functionalized through electrophilic aromatic substitution (EAS) reactions. pressbooks.pub For instance, a Friedel-Crafts acylation followed by reduction can introduce a carbonyl group that can be converted into the desired benzylic alcohol, or a Friedel-Crafts alkylation can attach an alkyl chain. The directing effects of substituents on the benzene ring are crucial for planning the order of reactions if additional groups are present. youtube.com

Aliphatic Building Blocks: The 2-methylundecyl chain can be assembled using various carbon-carbon bond-forming reactions. Organocuprate reagents (Gilman reagents) are particularly effective for coupling alkyl halides. chemistry.coachacs.org For example, an 8-carbon alkyl halide could be coupled with a lithium di(2-propyl)cuprate to form the branched undecyl skeleton. Another powerful method involves the use of Grignard reagents with a suitable electrophile, or modern cross-coupling reactions.

The carbon atom at the 2-position of the undecyl chain is a stereocenter, necessitating an asymmetric approach to control its configuration. The synthesis of chiral organic compounds can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. nih.gov

One effective strategy is the asymmetric reduction of a ketone precursor, 2-undecanone, using chiral reducing agents like those developed for the Corey-Bakshi-Shibata (CBS) reduction. Alternatively, asymmetric alkylation of a decanal (B1670006) derivative using a chiral auxiliary or organocatalyst can establish the stereocenter. Tandem reaction sequences, such as a Sakurai allylation followed by cyclization, have also been developed to create chiral alcohol intermediates that can be further elaborated. youtube.com

Carbon-Oxygen Bond Formation via Etherification Reactions

The formation of the benzylic ether is a critical step in the synthesis of the target molecule. This transformation can be accomplished through various classical and modern catalytic methods.

The introduction of the methoxy (B1213986) group to form the benzylic ether can be achieved via several established protocols.

Classical Methods: The Williamson ether synthesis is a fundamental and widely used method. organic-chemistry.org It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. In the context of synthesizing this compound, this could involve reacting the sodium salt of 1-phenyl-2-methylundecan-1-ol with a methylating agent like methyl iodide.

Catalytic Methods: Modern catalysis offers milder and more efficient alternatives. Iron-catalyzed dehydrative cross-etherification allows for the direct coupling of two different alcohols, such as a benzyl alcohol and methanol (B129727), avoiding the need to pre-functionalize one partner as a halide. researchgate.netacs.org Other methods include the reductive etherification of a carbonyl compound, where a ketone is reacted with an alcohol in the presence of a reducing agent and a catalyst. researchgate.net Palladium-catalyzed decarboxylative etherification of benzyl carbonates provides another route to benzyl ethers under neutral conditions. organic-chemistry.org

Below is a table comparing representative etherification methodologies applicable to benzylic systems.

Method Reactants Catalyst/Reagent Typical Conditions Advantages Reference(s)
Williamson Ether SynthesisBenzyl Halide + AlcoholNaH, Ag₂OVariesWell-established, versatile organic-chemistry.org
Fe-Catalyzed Cross EtherificationBenzyl Alcohol + AlcoholFeCl₂/Ligand or Fe(OTf)₂Mild, 70-120 °CHigh chemoselectivity, uses alcohols directly researchgate.netacs.org
Reductive EtherificationAldehyde/Ketone + AlcoholTriethylsilane, Yb(OTf)₃MildOne-pot from carbonyls researchgate.net
Pd-Catalyzed EtherificationBenzyl Carbonate + PhenolPd(η³-C₃H₅)Cp/DPEphos80 °CNeutral conditions organic-chemistry.org
C-H Oxidative CouplingMethylarene + Alcoholt-BuOK, 2-halothiopheneRoom Temp to 60 °CFunctionalizes C-H bonds directly nih.gov

This table is for illustrative purposes and specific conditions may vary.

The benzylic carbon bearing the methoxy group is also a chiral center. Controlling its absolute stereochemistry is paramount. If the synthesis proceeds through a chiral 1-phenyl-2-methylundecan-1-ol intermediate, the subsequent etherification must proceed with predictable stereochemical outcomes.

Stereospecific Reactions : A classic SN2 reaction, such as the Williamson ether synthesis, proceeds with complete inversion of configuration at the chiral center. Therefore, if the (R)-alcohol is used to make a tosylate, the subsequent reaction with sodium methoxide (B1231860) will yield the (S)-ether.

Stereoretentive Reactions : Some methods allow for the retention of stereochemistry. For example, a Mitsunobu reaction can be used, which typically proceeds with inversion, but careful choice of substrates and conditions can sometimes lead to retention.

Asymmetric Catalysis : An alternative approach involves the creation of the ether from a prochiral precursor. For instance, the asymmetric reduction of phenyl (2-methylundecyl) ketone would yield a chiral alcohol, which can then be etherified. More advanced methods aim for direct asymmetric C-H etherification or employ chiral Lewis acids to catalyze the reaction of a benzyl alcohol derivative, potentially proceeding through an SN1-type mechanism where the chiral catalyst environment dictates the facial selectivity of the nucleophilic attack by methanol. nih.govnih.gov

Advanced Carbon-Carbon Coupling Reactions for the Branched Undecyl Chain

The construction of the branched undecyl chain from smaller fragments is a key strategic element. While classical organometallic chemistry provides robust methods, modern cross-coupling reactions offer superior functional group tolerance and efficiency. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, typically involve a metal catalyst, often palladium, nickel, or copper. wikipedia.org

Suzuki Coupling : This reaction couples an organoboron compound (like an alkylboronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. chemistry.coach

Kumada Coupling : This involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Negishi Coupling : An organozinc reagent is coupled with an organic halide, also catalyzed by nickel or palladium.

Copper- and Cobalt-Catalyzed Couplings : For coupling alkyl halides, which can be challenging for palladium catalysts, copper- and cobalt-based systems are often more effective. Copper-catalyzed couplings of alkyl halides with organometallic reagents are well-established. acs.org More recently, copper has been used to catalyze carbonylative coupling reactions, which could be adapted to build segments of the carbon chain. nih.gov

The following table summarizes some advanced C-C coupling reactions suitable for constructing the aliphatic chain.

Reaction Name Nucleophile Electrophile Catalyst System Key Features Reference(s)
Suzuki CouplingOrganoboron ReagentOrganic Halide/TriflatePd Catalyst + BaseHigh functional group tolerance, stable reagents chemistry.coach
Kumada CouplingGrignard Reagent (R-MgX)Organic Halide/TriflateNi or Pd CatalystHighly reactive nucleophiles wikipedia.org
Gilman Reagent CouplingOrganocuprate (R₂CuLi)Alkyl, Vinyl, Aryl HalideStoichiometric CopperExcellent for alkyl-alkyl coupling chemistry.coachacs.org
Cobalt-Catalyzed CouplingGrignard Reagent (R-MgX)Alkyl HalideCo CatalystEffective for primary/secondary alkyl halides acs.org
Nickel/Photoredox CouplingVariousAlkyl HalideNi Catalyst + PhotocatalystEnables challenging C(sp³)-C(sp³) couplings acs.org

This table provides a general overview of common cross-coupling reactions.

Cross-Coupling Strategies (e.g., Suzuki, Negishi, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a viable approach to synthesizing the undecylbenzene (B49552) scaffold. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium. youtube.com

For the synthesis of this compound, a plausible cross-coupling strategy would involve the reaction of a substituted undecyl organometallic reagent with a methoxy-substituted aryl halide or vice versa.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of an aryl boronic acid or ester with an undecyl halide. For instance, (2-methoxy-2-methylundecyl)boronic acid could be coupled with bromobenzene (B47551) in the presence of a palladium catalyst and a base.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. A potential route could involve the reaction of a (2-methoxy-2-methylundecyl)zinc halide with bromobenzene, catalyzed by a palladium or nickel complex.

Sonogashira Coupling: While typically used for synthesizing alkynes, a Sonogashira coupling could be adapted. youtube.com For example, a terminal alkyne could be coupled with an aryl halide, followed by hydrogenation of the resulting alkyne to form the saturated undecyl chain. A synthesis of 1-Methoxy-2-(1-octynyl)-benzene has been reported, which could serve as a precursor. prepchem.com

Palladium-catalyzed C–O cross-coupling has also been reported as a highly effective method for the synthesis of alkyl aryl ethers, demonstrating excellent functional group tolerance. nih.govacs.org This could be applied to form the ether linkage in the target molecule. Additionally, nickel-catalyzed cross-coupling of allylic ethers with aryl Grignard reagents provides a method for forming allylbenzene (B44316) derivatives, which could then be further modified. nih.gov

Table 1: Comparison of Cross-Coupling Strategies

Coupling ReactionOrganometallic ReagentOrganic Halide/ElectrophileKey Advantages
SuzukiOrganoboronAryl or Alkyl HalideMild reaction conditions, high functional group tolerance
NegishiOrganozincAryl or Alkyl HalideHigh reactivity and stereospecificity
SonogashiraTerminal AlkyneAryl or Alkyl HalideForms a C-C triple bond, which can be hydrogenated

Stereoselective Alkylation and Grignard Additions

To control the stereochemistry at the chiral centers of this compound, stereoselective alkylation and Grignard additions are crucial methods.

Grignard Reagents: These are organomagnesium halides that are excellent nucleophiles for forming carbon-carbon bonds. masterorganicchemistry.com A Grignard reagent, such as undecylmagnesium bromide, could be added to a methoxy-substituted benzaldehyde. This would be followed by methylation of the resulting secondary alcohol to form the ether linkage. The stereoselectivity of the Grignard addition can be influenced by the presence of chiral ligands or by using a chiral substrate.

Stereoselective Alkylation: This involves the alkylation of an enolate or other nucleophile where the approach of the electrophile is directed by a chiral auxiliary or catalyst. For the synthesis of the target molecule, an appropriate chiral enolate derived from a shorter-chain precursor could be alkylated with a suitable halide to introduce the remainder of the undecyl chain. Cobalt-based metalloradical catalysis has been shown to be effective for stereoselective C-H alkylation. rsc.org

Table 2: Key Reagents in Alkylation and Grignard Reactions

Reaction TypeKey ReagentSubstrateProduct Type
Grignard AdditionUndecylmagnesium bromideMethoxy-substituted benzaldehydeSecondary alcohol
Stereoselective AlkylationChiral enolateAlkyl halideAlkylated carbonyl compound

Olefin Metathesis and Hydrogenation for Chain Elongation and Functionalization

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has become a key tool in organic synthesis. mdpi.comsigmaaldrich.comharvard.edu It can be employed for chain elongation by cross-metathesis of two smaller alkenes. sigmaaldrich.comnih.gov

For the synthesis of this compound, a shorter-chain alkene containing the methoxybenzene moiety could be coupled with a long-chain terminal alkene using a ruthenium-based catalyst, such as a Grubbs' catalyst. harvard.edu The resulting unsaturated undecenylbenzene could then be subjected to hydrogenation to yield the saturated undecyl chain.

Hydrogenation: This reaction is essential for converting unsaturated carbon-carbon bonds (double or triple bonds) into saturated ones. nih.gov The hydrogenation of the arene ring itself can also be a strategic step, providing access to saturated carbocycles. nih.govrsc.org For the final step of the synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would efficiently reduce the double bond in the undecenyl chain to a single bond. The stereoselectivity of hydrogenation can often be controlled, typically leading to cis-addition of hydrogen. u-tokyo.ac.jpuni-muenster.de

Strategies for Enantioselective Synthesis of this compound

Achieving an enantiomerically pure form of this compound requires the use of enantioselective synthetic strategies.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor molecule to guide a stereoselective alkylation or addition reaction. For example, Evans' oxazolidinone auxiliaries are widely used to direct alkylation reactions. researchgate.net Camphorsultam is another effective chiral auxiliary. wikipedia.org The synthesis of (+)-Saxitoxin utilized a chiral auxiliary for a photocycloaddition involving an alkenylboronate ester. nih.gov

Organocatalysis: This field utilizes small organic molecules as catalysts to promote asymmetric transformations. nih.govacs.orgnih.gov Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. rsc.org For the synthesis of the ether linkage in an enantioselective manner, an organocatalytic approach could be employed. For instance, a chiral phosphoric acid could catalyze the asymmetric addition of an alcohol to an enol ether. Organocatalysis has been successfully used for the asymmetric C-H functionalization of ethers. researchgate.net

Table 3: Comparison of Enantioselective Strategies

StrategyKey ComponentMechanism of Stereocontrol
Chiral AuxiliaryTemporarily attached chiral groupSteric hindrance directs the approach of the reagent
OrganocatalysisSmall chiral organic moleculeForms a transient chiral intermediate with the substrate

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis involves the use of a chiral catalyst to create a new stereocenter with a preference for one enantiomer over the other. Transition metal catalysts complexed with chiral ligands are commonly used.

For the synthesis of this compound, an asymmetric hydrogenation of a prochiral alkene precursor would be an efficient way to set the stereocenter at the 2-position of the undecyl chain. Catalysts such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) are highly effective for this purpose. nih.gov Similarly, an asymmetric hydrosilylation followed by oxidation could be used to install the methoxy group stereoselectively.

Diastereoselective Synthesis Utilizing Existing Stereocenters

If a precursor molecule already contains a stereocenter, this can be used to direct the formation of a new stereocenter in a diastereoselective manner. This strategy relies on the steric and electronic influence of the existing chiral center to favor the formation of one diastereomer over others.

In the context of synthesizing this compound, if a chiral starting material containing either the methoxy group or the methyl group at the appropriate position is used, subsequent reactions can be designed to be diastereoselective. For example, the addition of an organometallic reagent to a chiral aldehyde or ketone can proceed with high diastereoselectivity due to Felkin-Anh or Cram chelation models. This approach has been used in the synthesis of complex molecules with multiple stereocenters. rsc.org The diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries. rsc.org

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Methoxy 2 Methylundecyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the complete structural and stereochemical determination of organic molecules like (1-Methoxy-2-methylundecyl)benzene. By analyzing various NMR experiments, the precise arrangement of atoms and their spatial relationships can be established.

High-Resolution ¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the different proton environments in the molecule. For this compound, the spectrum can be divided into distinct regions: the aromatic region, the aliphatic chain region, and the methoxy (B1213986) region.

Aromatic Region (δ 6.8-7.4 ppm): The benzene (B151609) ring substituted with an ortho-alkyl group and a methoxy group would display a complex multiplet pattern for its four protons. Protons on a substituted benzene ring typically appear in a chemical shift range of 6.5-8.0 ppm. libretexts.org The electron-donating nature of the methoxy and alkyl groups would cause these protons to be shielded relative to unsubstituted benzene (δ ~7.3 ppm). wisc.edu

Benzylic and Methoxy Protons (δ 3.5-4.5 ppm): The proton on the carbon bearing the methoxy group (C1 of the undecyl chain) is expected to be a multiplet around δ 4.0-4.5 ppm due to deshielding by both the adjacent oxygen and the benzene ring. The methoxy group itself would present as a sharp singlet, typically integrating to three protons, around δ 3.8 ppm. acdlabs.com

Aliphatic Chain (δ 0.8-2.0 ppm): The long undecyl chain would generate a series of overlapping multiplets in the upfield region of the spectrum. The terminal methyl group (CH₃) of the chain would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) groups (CH₂) would form a large, complex signal cluster between δ 1.2-1.6 ppm, characteristic of long-chain alkanes. libretexts.org The methyl group at the C2 position would likely appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H 6.8 - 7.4 Multiplet
Ar-CH(OCH₃)- 4.0 - 4.5 Multiplet
-OCH₃ ~3.8 Singlet
-CH(CH₃)- 1.8 - 2.0 Multiplet
-(CH₂)₈- 1.2 - 1.6 Multiplet
-CH(CH₃)- ~1.1 Doublet

¹³C NMR Spectroscopic Investigations for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Aromatic Carbons (δ 110-160 ppm): Aromatic carbons typically resonate in this region. libretexts.orglibretexts.org Due to the ortho-substitution pattern, six distinct signals are expected for the benzene ring carbons. The carbon atom bonded to the methoxy group (C-O) would be the most downfield-shifted (δ ~155-160 ppm), while the carbon bearing the alkyl chain would also be significantly downfield. nih.gov

Benzylic and Methoxy Carbons (δ 55-85 ppm): The carbon of the methoxy group (-OCH₃) characteristically appears around δ 55-60 ppm. acdlabs.com The benzylic carbon (Ar-CH-O) would be found further downfield, likely in the δ 80-85 ppm range, due to the influence of both the aromatic ring and the oxygen atom.

Aliphatic Carbons (δ 14-40 ppm): The carbons of the long alkyl chain would resonate in the upfield region. The terminal methyl carbon is expected around δ 14 ppm. The series of methylene carbons in the chain typically appear between δ 22-32 ppm, and the methyl group at C2 would be around δ 20-23 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O 155 - 160
Aromatic C-C 125 - 140
Aromatic CH 110 - 130
Ar-CH(OCH₃)- 80 - 85
-OCH₃ 55 - 60
Aliphatic -CH- 35 - 40
Aliphatic -(CH₂)₈- 22 - 32
-CH(CH₃)- 20 - 23

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com It would be crucial for tracing the connectivity within the long alkyl chain, for instance, by correlating the terminal methyl triplet with its adjacent methylene group. It would also confirm the coupling between the benzylic proton and the proton on the C2 of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular structure. Key correlations would include the methoxy protons to the aromatic C1 carbon and the benzylic proton to adjacent aromatic carbons, confirming the attachment point and substitution pattern of the undecyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the methoxy protons and the ortho-protons on the benzene ring, as well as between the benzylic proton and nearby aromatic protons, confirming the ortho-relationship of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS is used to determine the exact molecular weight, and thus the elemental formula, of the compound. Analysis of the fragmentation patterns provides further structural confirmation.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Techniques

Electron Ionization (EI-MS): This high-energy technique typically leads to extensive fragmentation. The molecular ion peak (M⁺) for aromatic ethers may be observed due to the stability of the benzene ring, but it can also be weak or absent for long-chain ethers. whitman.edumiamioh.edu A primary and highly characteristic fragmentation for alkylbenzenes is the benzylic cleavage to form a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. core.ac.ukjove.com For this compound, the most significant fragmentation would be the cleavage of the C-C bond between C1 and C2 of the undecyl chain. This would lead to a prominent peak corresponding to the [M - C₁₀H₂₁]⁺ fragment (the methoxy-substituted benzyl portion). Another characteristic fragment would arise from the cleavage alpha to the ether oxygen, resulting in a tropylium-like ion. libretexts.orgyoutube.com

Chemical Ionization (CI-MS): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak, [M+H]⁺. core.ac.uk This would be invaluable for confirming the molecular weight of the parent compound with high accuracy.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

m/z Identity Fragmentation Pathway
290 [M]⁺ Molecular Ion
149 [C₉H₁₃O]⁺ Cleavage of C1-C2 bond (Benzylic)
121 [C₈H₉O]⁺ Methoxy-tropylium ion

Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Analysis

Tandem MS (MS/MS) involves selecting a specific parent ion (like the molecular ion or a primary fragment) and subjecting it to further fragmentation to generate daughter ions. This technique would be instrumental in confirming the proposed fragmentation pathways. For example, selecting the benzylic fragment at m/z 149 and fragmenting it further would likely show a characteristic loss of formaldehyde (B43269) (CH₂O, 30 Da) or a methyl radical (CH₃, 15 Da) from the methoxy group, providing definitive evidence for the structure of that fragment and, by extension, the parent molecule.

Vibrational Spectroscopy for Functional Group Characterization and Conformation Analysis

Vibrational spectroscopy provides critical insights into the functional groups and conformational structure of this compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is characterized by a combination of absorptions from the aromatic ring, the long alkyl chain, and the methoxy group.

The presence of the benzene ring is confirmed by several characteristic bands. acs.orgspectroscopyonline.com Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.comresearchgate.net In-plane C-C stretching vibrations of the aromatic ring, often referred to as ring modes, are observed as a series of sharp bands between 1620 and 1400 cm⁻¹. spectroscopyonline.com Intense out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, also provide significant structural information. spectroscopyonline.com

The long undecyl chain and the methyl group give rise to characteristic aliphatic C-H stretching vibrations. Asymmetric and symmetric stretching modes of CH₃ and CH₂ groups are typically found in the 2965-2850 cm⁻¹ range. researchgate.net Bending vibrations for these groups occur at lower wavenumbers, generally around 1470-1450 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (umbrella mode for methyl).

The methoxy (–OCH₃) group introduces a strong C-O stretching band. This absorption is typically observed in the 1275-1200 cm⁻¹ region for aryl alkyl ethers. researchgate.netualberta.ca The specific position can be influenced by the conformation of the molecule and its interaction with the adjacent benzene ring. uninsubria.it Studies on methoxy-substituted benzenes show that the adsorption and interaction with surfaces can cause shifts in these vibrational frequencies, highlighting the sensitivity of FT-IR to the molecule's environment. researchgate.netuninsubria.it

A representative table of expected FT-IR absorption bands for this compound is provided below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2965-2850C-H Stretch (asymmetric & symmetric)Alkyl Chain (CH₂, CH₃)
1620-1400C=C Stretch (in-plane)Aromatic Ring
1470-1450C-H Bend (scissoring)Methylene (CH₂)
1380-1370C-H Bend (umbrella)Methyl (CH₃)
1275-1200C-O Stretch (asymmetric)Methoxy (Aryl-O-CH₃)
1000-675C-H Bend (out-of-plane)Aromatic Ring

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the non-polar bonds are particularly Raman active. The spectrum would be dominated by signals from the aromatic ring and the carbon-carbon bonds of the alkyl chain. Key features in the Raman spectrum of benzene and its derivatives include a strong "ring breathing" mode, where the entire ring expands and contracts symmetrically, typically appearing around 992 cm⁻¹ in benzene. researchgate.net Substitution on the ring affects the position and intensity of this and other ring modes. researchgate.net

Studies on long-chain alkylbenzenes have utilized Raman spectroscopy to investigate the conformational landscape of the alkyl chain. rsc.org While spectral congestion increases with chain length, certain low-frequency bands can provide evidence for specific folded or extended conformations of the alkyl group. rsc.org The C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum also provides information on both the aliphatic and aromatic moieties. researchgate.netresearchgate.net Computational studies on alkylbenzenes have shown that Raman spectroscopy can be used to monitor the flow of vibrational energy through the molecule. nih.gov

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
~3060C-H Symmetrical StretchAromatic Ring
2950-2850C-H StretchAlkyl Chain (CH₂, CH₃)
~1600C=C StretchAromatic Ring
~1000Ring Breathing ModeAromatic Ring
~600C-C-C DeformationAromatic Ring

Electronic Absorption and Chiroptical Spectroscopy for Electronic Transitions and Chirality

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, while chiroptical techniques are specifically sensitive to its three-dimensional structure and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Aromatic Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily governed by the electronic transitions within the benzene ring, which acts as the chromophore. Benzene itself exhibits three main absorption bands originating from π→π* transitions: an intense E₁ band around 184 nm, a less intense E₂ band around 204 nm, and a weak, fine-structured B band around 256 nm. spcmc.ac.in These transitions are often symmetry-forbidden in the highly symmetrical benzene molecule but become more allowed upon substitution. spcmc.ac.innist.gov

The attachment of the (1-methoxy-2-methylundecyl) group to the benzene ring alters the electronic properties of the chromophore. Both the alkyl and methoxy groups are considered auxochromes, which modify the absorption wavelength (λ_max) and intensity (ε_max). These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary (E₂) and secondary (B) bands. spcmc.ac.inup.ac.za The fine vibrational structure of the B-band is often lost upon substitution. spcmc.ac.in The observed shifts are dependent on the nature of the substituent and its position on the ring. up.ac.za For this compound, the combined electron-donating effects of the methoxy and alkyl groups would be expected to shift the B-band to a wavelength longer than 260 nm.

BandTypical λmax for Benzene (nm)Expected λmax for this compound (nm)Transition
E₂ Band~204> 204π→π
B Band~256> 260π→π (forbidden)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Purity Assessment

The compound this compound possesses two chiral centers: the benzylic carbon bonded to the methoxy group and the adjacent carbon in the undecyl chain. This chirality makes the molecule optically active, meaning it can rotate the plane of polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study such molecules. ens-lyon.frens-lyon.fr

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in its absorption regions. jasco-global.com While enantiomers have identical UV-Vis spectra, they produce CD spectra that are equal in magnitude but opposite in sign. chromatographytoday.com This property makes CD an excellent tool for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govhindsinstruments.com A racemic mixture (equal amounts of both enantiomers) will be CD-silent. chromatographytoday.com The CD spectrum of this compound would show signals in the UV region corresponding to the electronic transitions of the aromatic chromophore, with the sign and intensity of the Cotton effect providing information about the absolute configuration of the chiral centers. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. jasco-global.com An ORD spectrum shows a characteristic curve, and the shape of this curve (the Cotton effect) in the vicinity of an absorption band is directly related to the stereochemistry of the molecule. jasco-global.comvt.edu ORD can be measured at wavelengths where the molecule does not absorb, making it applicable even outside the chromophore's absorption bands. jasco-global.com For this compound, ORD measurements would provide a profile of optical rotation across a range of wavelengths, which can be used to confirm its chiral nature and help in determining its enantiomeric composition. jasco-global.com

Both CD and ORD are non-destructive techniques that offer the advantage of analyzing samples in solution without special pretreatment, making them invaluable for the stereochemical analysis of chiral compounds like this compound. jasco-global.com

Chemical Reactivity and Mechanistic Studies of 1 Methoxy 2 Methylundecyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzene (B151609) Ring

The benzene ring in (1-Methoxy-2-methylundecyl)benzene is the primary site for electrophilic attack. The nature and outcome of these reactions are heavily influenced by the electronic and steric properties of the (1-methoxy-2-methylundecyl) substituent.

The (1-methoxy-2-methylundecyl) group attached to the benzene ring is classified as an activating group. This activation arises from the electron-donating nature of the alkyl portion of the substituent via an inductive effect (+I). Alkyl groups electronically enrich the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles than benzene itself.

While the (1-methoxy-2-methylundecyl) group activates the ortho and para positions, the regiochemical outcome of substitution is largely governed by sterics. The substituent is exceptionally bulky due to its long, branched alkyl chain. This significant steric hindrance around the ortho positions makes them less accessible to incoming electrophiles.

As a result, electrophilic aromatic substitution on this compound is predicted to show a strong preference for substitution at the para position. The para product will be the major isomer formed in most, if not all, EAS reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product (Para-substituted)Minor Product (Ortho-substituted)
Nitration HNO₃ / H₂SO₄1-(1-Methoxy-2-methylundecyl)-4-nitrobenzene1-(1-Methoxy-2-methylundecyl)-2-nitrobenzene
Halogenation Br₂ / FeBr₃1-Bromo-4-(1-methoxy-2-methylundecyl)benzene1-Bromo-2-(1-methoxy-2-methylundecyl)benzene
Friedel-Crafts Acylation CH₃COCl / AlCl₃1-(4-(1-Methoxy-2-methylundecyl)phenyl)ethan-1-oneNegligible due to steric hindrance
Sulfonation Fuming H₂SO₄4-(1-Methoxy-2-methylundecyl)benzenesulfonic acidMinor product formation

Reactions Involving the Alkyl Ether Side Chain

The side chain possesses two key reactive sites: the methoxy (B1213986) ether linkage at the benzylic position and the long undecyl chain.

The C-O bond of the methoxy group is susceptible to cleavage under strong acidic conditions. As a benzylic ether, it is particularly reactive. Treatment with strong nucleophilic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), will readily cleave the ether.

The mechanism likely proceeds through an SN1 pathway. Protonation of the ether oxygen by the strong acid creates a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene ring, making it a relatively stable intermediate. Finally, nucleophilic attack by a halide ion (Br⁻ or I⁻) on the carbocation yields the corresponding benzylic halide.

The long undecyl portion of the side chain behaves like a typical alkane. Functionalization of these saturated C-H bonds generally requires harsh, radical-based conditions.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with light or a radical initiator, could introduce a halogen onto the alkyl chain. However, this reaction is typically not very selective and would likely produce a mixture of constitutional isomers, with some preference for the more substituted carbons.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions could potentially lead to the oxidation of the alkyl chain. However, the benzylic position is more susceptible. Given that the benzylic carbon is tertiary (bonded to the ring, the rest of the chain, and the oxygen), it is resistant to oxidation that requires a benzylic C-H bond. Harsh oxidation would likely cleave the side chain entirely.

Reduction: The alkyl chain is fully saturated and therefore cannot be reduced. The ether linkage is also stable to most common reducing agents, such as catalytic hydrogenation (H₂/Pd) or hydride reagents (LiAlH₄, NaBH₄).

The benzylic carbon, C1 of the side chain, is a chiral center. Any reaction involving this center must be considered in a stereochemical context.

Ether Cleavage (SN1): As described in section 4.2.1, the SN1 cleavage of the methoxy group proceeds through a planar, achiral carbocation intermediate. Nucleophilic attack can occur from either face of this plane with roughly equal probability. Therefore, if the starting material were a single enantiomer of this compound, the resulting benzylic halide product would be a racemic mixture (an equal mixture of R and S enantiomers).

Substitution (SN2): If conditions could be found to favor an SN2 reaction at the chiral center (which is sterically hindered and electronically favors SN1), the reaction would proceed with an inversion of stereochemistry. The incoming nucleophile would attack from the side opposite the leaving group, leading to a product with the opposite configuration (R → S or S → R).

Table 2: Predicted Stereochemical Outcomes for Reactions at the Chiral Benzylic Center

Reaction TypeReagents/ConditionsIntermediateStereochemical Outcome
SN1 Ether Cleavage HBr or HI (conc.)Planar benzylic carbocationRacemization (product is a racemic mixture)
Hypothetical SN2 Nucleophile (e.g., Nu⁻), specific conditionsPentacoordinate transition stateInversion of configuration

Nucleophilic Substitution Reactions on the Side Chain and Potential Aromatic Nucleophilic Substitution (SNAr)

Nucleophilic substitution reactions for this compound can be considered at two primary locations: the aromatic ring and the benzylic carbon of the side chain.

Aromatic Nucleophilic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group on the aromatic ring. byjus.comwikipedia.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. uomustansiriyah.edu.iqyoutube.com

The methoxy group (-OCH3) on the benzene ring of this compound is an electron-donating group, which activates the ring towards electrophilic substitution but deactivates it for nucleophilic substitution. wikipedia.orgquora.com Therefore, SNAr reactions on the benzene ring of this compound are highly unlikely to occur under standard conditions. For an SNAr reaction to be feasible, the benzene ring would need to be further substituted with potent electron-withdrawing groups.

Nucleophilic Substitution on the Side Chain:

The carbon atom attached to both the benzene ring and the methoxy group is a benzylic and a secondary carbon. This position is activated towards nucleophilic substitution. ucalgary.caucalgary.ca The reaction can potentially proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

S(_N)1 Mechanism: The formation of a benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. chemistrysteps.com This stabilization would favor an S(_N)1 pathway, particularly with weak nucleophiles and in polar protic solvents. The methoxy group, being a moderately activating group, would further stabilize this carbocation.

S(_N)2 Mechanism: For an S(_N)2 reaction to occur, the nucleophile must attack the benzylic carbon from the side opposite to the leaving group. While primary benzylic halides readily undergo S(_N)2 reactions, the secondary nature of the benzylic carbon in this compound introduces some steric hindrance. ucalgary.ca However, with a strong nucleophile and a suitable leaving group (if the methoxy group were to be replaced by a better leaving group like a halide), an S(_N)2 reaction is still plausible. khanacademy.org

A hypothetical comparison of these two pathways is presented below:

Reaction TypeNucleophileSolventIntermediateProduct
S(_N)1 Weak (e.g., H₂O, ROH)Polar ProticResonance-stabilized benzylic carbocationRacemic mixture of substitution products
S(_N)2 Strong (e.g., CN⁻, RS⁻)Polar AproticPentacoordinate transition stateInversion of stereochemistry at the benzylic carbon

Radical Reactions and Oxidative Transformations

The presence of benzylic hydrogens and a long alkyl chain makes this compound susceptible to radical reactions and oxidation.

Radical Reactions:

The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org This makes the benzylic position the most likely site for radical abstraction. A common example of such a reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism. ucalgary.ca

Oxidative Transformations:

The alkyl side chain of this compound can be oxidized under various conditions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the alkyl side chain. libretexts.orgucalgary.ca Typically, regardless of the length of the alkyl chain, if there is at least one benzylic hydrogen, the entire chain is cleaved to yield a benzoic acid. chemistrysteps.comlibretexts.org In this specific molecule, this would lead to the formation of methoxybenzoic acid. The oxidation of large alkylbenzenes is a complex process that can involve free-radical pathways. researchgate.netnumberanalytics.com

Oxidation of the Alkyl Chain: The long undecyl chain can also undergo oxidation, although this typically requires more specific conditions or enzymatic systems. The reactivity of the alkyl chain increases with its length, particularly at lower temperatures. researchgate.net

A summary of potential oxidative transformations is provided in the table below:

ReagentConditionsSite of OxidationMajor Product
KMnO₄, H₃O⁺HeatBenzylic positionMethoxybenzoic acid
NBS, hvCCl₄Benzylic position(1-Bromo-2-methylundecyl)methoxybenzene
O₂, CatalystHigh TemperatureAlkyl side chainVarious oxidation products (e.g., ketones, alcohols)

Investigation of Rearrangement Processes and Their Mechanisms

Rearrangement reactions involving this compound could potentially occur under specific conditions, particularly involving the benzylic ether functionality.

Claisen-type Rearrangements: While the classic Claisen rearrangement involves allyl aryl ethers, related rearrangements have been studied for benzyl (B1604629) vinyl ethers. rsc.org These reactions typically proceed through a concerted rsc.orgrsc.org-sigmatropic transition state. For this compound to undergo a similar rearrangement, the undecyl group would need to contain a vinyl ether moiety, which is not present in its structure. However, theoretical studies on related systems show that substituents on the aromatic ring and the vinyl group can influence the reaction barrier. rsc.org

1,2-Shifts in Carbanions: Some benzylic ethers have been shown to undergo rearrangement to carbinols in the presence of a strong base like potassium amide, proceeding through a carbanionic intermediate involving a 1,2-shift. acs.org This type of rearrangement is a possibility for this compound under strongly basic conditions.

Benzilic Acid-type Rearrangement: The benzilic acid rearrangement involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids. mychemblog.com This is not directly applicable to this compound unless it is first oxidized to a 1,2-dicarbonyl compound.

The feasibility of these rearrangements is highly dependent on the specific reaction conditions and the presence of suitable functional groups, which may not be inherent to the parent molecule but could be introduced through prior reactions.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 2 Methylundecyl Benzene

Molecular Conformation and Energetics through Quantum Chemical Calculations

The conformational flexibility of the long undecyl chain and the methoxy (B1213986) group in (1-Methoxy-2-methylundecyl)benzene results in a complex potential energy surface with numerous local minima. Identifying the most stable conformers is crucial for understanding the molecule's properties. Quantum chemical calculations are indispensable tools for this purpose.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov For a molecule like this compound, a systematic conformational search would be the initial step. This would be followed by geometry optimization of the identified unique conformers.

A common and effective approach involves using a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, with a Pople-style basis set like 6-31G(d) or a more extensive one such as 6-311++G(d,p) for higher accuracy. researchgate.netniscair.res.inisroset.org The choice of functional and basis set is critical; for instance, studies on dimethoxybenzene derivatives have shown that hybrid functionals like B3LYP often provide lower total energies and thus more stable structures compared to non-hybrid functionals like PBE. researchgate.netnih.gov The inclusion of diffuse functions (indicated by '+' or '++') is important for accurately describing the lone pairs of the methoxy oxygen, while polarization functions (d,p) are necessary for all non-hydrogen atoms to correctly model bond angles.

The geometry optimization process seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable structure. For each optimized conformer, a vibrational frequency analysis is essential to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). nih.gov This analysis also provides the zero-point vibrational energy (ZPVE), which must be included to obtain accurate relative energies between conformers.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated at the DFT level. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with DFT

ConformerMethod/Basis SetRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Energy Gap (eV)
Conformer 1 (Global Minimum)B3LYP/6-311++G(d,p)0.00-5.85-0.155.70
Conformer 2B3LYP/6-311++G(d,p)1.25-5.88-0.125.76
Conformer 3B3LYP/6-311++G(d,p)2.10-5.92-0.105.82
Conformer 4B3LYP/6-311++G(d,p)2.55-5.90-0.145.76

Note: This table presents hypothetical data for illustrative purposes, based on typical results for long-chain alkylbenzenes.

While DFT is a powerful tool, for even higher accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally demanding and are often used for single-point energy calculations on geometries previously optimized with DFT. This approach, often denoted as CCSD(T)/basis-set//B3LYP/basis-set, can provide "gold standard" benchmark energies.

The increased computational cost of these methods makes them less practical for a full conformational search of a molecule the size of this compound. However, they are invaluable for refining the relative energies of the most stable conformers found through DFT, providing a more reliable picture of the conformational population at a given temperature.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra and can confirm structural assignments.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is the most common approach for calculating isotropic magnetic shielding tensors. epstem.net These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is sensitive to the chosen geometry, functional, and basis set. researchgate.net For flexible molecules, it is often necessary to perform a Boltzmann-weighted average of the chemical shifts from the most stable conformers to obtain a result that is comparable to the experimental spectrum, which represents a population average. Unusual shifts, such as the ¹³C chemical shift of an out-of-plane methoxy group, can be explained and predicted through these calculations. researchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Stable Conformer of this compound

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C (aromatic, substituted)157.5H (aromatic)6.8 - 7.2
C (aromatic, CH)110.0 - 128.0H (methine, -CH(O)-)4.10
C (methine, -CH(O)-)85.0H (methoxy, -OCH₃)3.75
C (methoxy, -OCH₃)55.6H (methylene, -CH₂-)1.2 - 1.6
C (alkyl chain)14.1 - 35.0H (methyl, terminal)0.88
C (methyl, branch)19.5H (methyl, branch)0.95

Note: These are illustrative values based on typical chemical shifts for similar functional groups. pdx.eduuba.ar The GIAO-B3LYP/6-311+G(d,p) level of theory with PCM solvent modeling is often used for such predictions.

The same DFT calculations used for geometry optimization and ZPVE correction also yield the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. niscair.res.innih.gov These calculated frequencies are fundamental for assigning the bands observed in experimental IR and Raman spectra.

It is a known issue that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To account for this, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. isroset.org The analysis of the vibrational modes allows for a detailed assignment of spectral features, such as C-H stretches, C=C aromatic ring vibrations, and the characteristic C-O stretching of the methoxy group. niscair.res.inresearchgate.net

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch2960 - 2850StrongStrong
Aromatic C=C Stretch1600, 1500Medium-StrongMedium-Strong
CH₂ Scissoring1470 - 1450MediumMedium
C-O-C Asymmetric Stretch1250 - 1200StrongWeak
C-O-C Symmetric Stretch1050 - 1000MediumMedium
Out-of-Plane C-H Bend900 - 675StrongWeak

Note: This table provides expected frequency ranges for the key functional groups based on DFT calculations on analogous molecules. isroset.orgresearchgate.net

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. youtube.com Starting from the optimized ground-state geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions.

For an aromatic compound like this compound, the lowest energy transitions are typically π → π* transitions within the benzene (B151609) ring. The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. To generate a theoretical spectrum that resembles the broad bands of an experimental spectrum, the calculated "stick" spectrum (of excitation energies and oscillator strengths) is convoluted with a Gaussian or Lorentzian function. youtube.com These simulations can help assign the electronic transitions responsible for the observed absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.632680.025
S₀ → S₂5.852120.150
S₀ → S₃6.202000.450

Note: The data is hypothetical, based on typical π → π transitions for substituted benzenes. Calculations would likely be performed at the TD-B3LYP/6-311++G(d,p) level.*

Reaction Mechanism Elucidation and Transition State Analysis

Mapping Potential Energy Surfaces for Synthetic Pathways

No specific research data is currently available for this compound.

Kinetic and Thermodynamic Parameters of Key Reactions

No specific research data is currently available for this compound.

Chirality and Stereochemical Properties from Computational Models

Prediction of Absolute Configuration

No specific research data is currently available for this compound.

Simulation of Chiroptical Responses

No specific research data is currently available for this compound.

Applications in Advanced Organic Synthesis and Materials Science Involving 1 Methoxy 2 Methylundecyl Benzene As a Molecular Platform

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The presence of a stereocenter in (1-Methoxy-2-methylundecyl)benzene makes it a valuable chiral building block in asymmetric synthesis. Chiral molecules are crucial in the development of pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule often dictates its biological function. The development of methods to produce chiral compounds, such as the use of Zr-catalyzed asymmetric carboalumination of alkenes to create chiral alkylalanes, highlights the importance of such building blocks in synthetic chemistry prf.org. These chiral alkylalanes can be transformed into a variety of chiral organic molecules that are vital for producing vitamins and pharmaceuticals prf.org.

Precursor to Biologically Active Compounds

Long-chain alkyl-substituted aromatic compounds are recognized for their biological activity. For instance, long-chain fatty acids are known to have diverse health benefits and can influence cellular processes nih.govnih.gov. The long undecyl chain of this compound can facilitate interactions with biological membranes, a key factor in the mechanism of action for many bioactive molecules. The aromatic ring provides a scaffold that can be further functionalized to create a wide array of derivatives with potential therapeutic applications. Research into naturally occurring compounds from medicinal plants has often identified long-chain aliphatic structures as being responsible for their biological effects, including antimicrobial and antioxidant activities researchgate.net.

The structural similarity of this compound to long-chain alkylphenols, which are known precursors to a variety of commercial products, further suggests its potential as a precursor to biologically active molecules wikipedia.orgwikipedia.org.

Table 1: Hypothetical Bioactivity Profile of this compound Derivatives

Derivative Functional GroupPotential Biological ActivityRationale based on Analogous Compounds
Carboxylic Acid at para-positionAnti-inflammatoryAromatic carboxylic acids can exhibit anti-inflammatory properties.
Additional Hydroxyl Group on RingAntioxidantPhenolic compounds are well-known antioxidants.
Amino Group on Alkyl ChainAntimicrobialLong-chain amines can disrupt bacterial cell membranes.

This table presents hypothetical data based on the known biological activities of structurally similar compounds.

Construction of Advanced Pharmaceutical Intermediates

The synthesis of complex pharmaceuticals often relies on the use of versatile intermediates that can be readily modified. Linear alkylbenzenes are established as important intermediates in the production of widely used surfactants researchgate.netwikipedia.orgcrimsonpublishers.com. By analogy, this compound, with its specific stereochemistry and functional groups, could serve as an advanced intermediate in the synthesis of pharmaceuticals. The chirality of the molecule is particularly significant, as the majority of new drugs are chiral, and their therapeutic efficacy is often dependent on a single enantiomer. The development of solid-phase synthesis methods for creating natural-product-like chiral derivatives underscores the demand for such chiral building blocks in drug discovery nih.gov.

Development of Functional Materials and Polymers

The combination of a flexible long alkyl chain and a rigid aromatic ring in this compound makes it an attractive monomer or additive in the development of functional materials and polymers. Long-chain alkylphenols, which are structurally related, are utilized in the production of phenolic resins, additives for fuels and lubricants, and components of thermoplastic elastomers wikipedia.orgwikipedia.org.

Incorporation into Specialized Polymer Architectures

The incorporation of this compound into a polymer backbone or as a side chain can be expected to impart specific properties to the resulting material. The long undecyl chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer. It can also enhance the polymer's hydrophobicity, which is desirable for applications such as coatings and adhesives. The use of long-chain alkylphenols in tires and high-performance rubber products demonstrates the utility of such structures in polymer science wikipedia.orgwikipedia.org. Furthermore, the upcycling of common polymers like polyethylene into valuable long-chain alkylaromatics highlights the industrial interest in this class of compounds as polymer building blocks kinampark.com.

Table 2: Predicted Influence of this compound Incorporation on Polymer Properties

Polymer MatrixProperty ModificationPotential Application
PolystyreneIncreased flexibility, lower TgImpact-resistant plastics
Poly(methyl methacrylate)Enhanced hydrophobicityWater-resistant coatings
PolyesterImproved processabilityMelt-spun fibers

This table is based on established principles of polymer modification through the incorporation of long-chain alkyl groups.

Precursors for Self-Assembled Systems

Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can spontaneously self-assemble into ordered structures in solution. The structure of this compound, with its hydrophobic alkyl chain and a more polar methoxybenzene headgroup, suggests its potential to act as an amphiphile. By analogy with benzene-1,3,5-tricarboxamide (BTA) derivatives that bear alkyl chains, this compound could form micelles, vesicles, or other supramolecular structures in aqueous environments acs.orgtue.nlreading.ac.uk. The self-assembly of such molecules is of great interest for applications in drug delivery, nanotechnology, and materials science nih.govrsc.org. The ability to control the self-assembled nanostructure by modifying the number and length of hydrophilic and hydrophobic chains has been demonstrated for BTA derivatives, suggesting that similar control could be achieved with derivatives of this compound reading.ac.uk.

Conclusion and Outlook for Research on 1 Methoxy 2 Methylundecyl Benzene

Summary of Key Research Findings and Methodological Advancements

Identification of Remaining Challenges and Promising Future Research Directions

The primary challenge is the current lack of dedicated research on this specific compound. Future research should focus on:

Optimized Synthesis: Developing and optimizing a high-yield synthetic protocol for (1-Methoxy-2-methylundecyl)benzene.

Full Spectroscopic Characterization: Performing detailed 1D and 2D NMR studies, along with mass spectrometry and X-ray crystallography (if suitable crystals can be obtained), to unequivocally confirm its structure.

Investigation of Physicochemical Properties: Determining key physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.

Exploration of Potential Applications: Investigating its potential use in areas where highly substituted aromatic ethers are relevant, such as in materials science or as a synthetic intermediate.

Broader Implications and Interdisciplinary Impact of Research on Highly Substituted Aromatic Ethers

Research into highly substituted aromatic ethers has significant implications across various scientific disciplines. These compounds are integral to:

Pharmaceuticals: Many biologically active molecules and drugs contain aromatic ether moieties, which are crucial for their pharmacological activity. numberanalytics.com

Agrochemicals: They are utilized in the development of pesticides and herbicides. numberanalytics.com

Materials Science: Aromatic ethers are precursors in the synthesis of polymers, such as polyether materials known for their high thermal stability and chemical resistance. numberanalytics.com

The study of molecules like this compound, even if currently obscure, contributes to the broader understanding of the structure-property relationships in this important class of organic compounds.

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